molecular formula C13H11FO3S B6374887 3-Fluoro-5-(3-methylsulfonylphenyl)phenol, 95% CAS No. 1261897-90-8

3-Fluoro-5-(3-methylsulfonylphenyl)phenol, 95%

Cat. No. B6374887
CAS RN: 1261897-90-8
M. Wt: 266.29 g/mol
InChI Key: PNYROGKRSHTQIT-UHFFFAOYSA-N
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Description

3-Fluoro-5-(3-methylsulfonylphenyl)phenol, 95% (3F5MSPP) is a compound with a wide range of applications in the fields of scientific research and laboratory experiments. It is a derivative of phenol, an organic compound with a wide range of uses. 3F5MSPP is a white solid, with a melting point of 56-58 °C. It is soluble in water, ethanol, and methanol and is highly stable under normal conditions.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(3-methylsulfonylphenyl)phenol, 95% is not fully understood. However, it is believed to act as a Lewis acid catalyst, which means it can facilitate the formation of a new bond between two molecules. It is also believed to be able to activate organic substrates, which means it can increase the rate of a reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-(3-methylsulfonylphenyl)phenol, 95% are not well understood. However, it is believed to have a number of beneficial effects, including the ability to increase the solubility of certain compounds, the ability to increase the rate of certain reactions, and the ability to reduce the toxicity of certain compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Fluoro-5-(3-methylsulfonylphenyl)phenol, 95% in laboratory experiments include its low cost, its high stability, and its ability to catalyze a wide range of reactions. However, there are also some limitations. For example, it is not suitable for use in reactions involving highly reactive compounds, as it may cause unwanted side reactions. In addition, it is not suitable for use with some substrates, such as thiols, as it may cause unwanted side reactions.

Future Directions

There are a number of potential future directions for the use of 3-Fluoro-5-(3-methylsulfonylphenyl)phenol, 95%. These include the use of 3-Fluoro-5-(3-methylsulfonylphenyl)phenol, 95% as a catalyst in the synthesis of new organic compounds, the use of 3-Fluoro-5-(3-methylsulfonylphenyl)phenol, 95% as a catalyst in the synthesis of polymers, and the use of 3-Fluoro-5-(3-methylsulfonylphenyl)phenol, 95% in the synthesis of pharmaceuticals. In addition, further research into the biochemical and physiological effects of 3-Fluoro-5-(3-methylsulfonylphenyl)phenol, 95% could lead to the development of new drugs and treatments.

Synthesis Methods

3-Fluoro-5-(3-methylsulfonylphenyl)phenol, 95% can be synthesized through a number of methods. The most common is a reaction between 3-fluoro-5-(3-methylsulfonylphenyl)phenol and an alkyl halide. This reaction is carried out in the presence of a Lewis acid catalyst, such as tin(II) chloride, and proceeds via a nucleophilic substitution reaction. Other methods of synthesizing 3-Fluoro-5-(3-methylsulfonylphenyl)phenol, 95% include the reaction between 3-fluoro-5-(3-methylsulfonylphenyl)phenol and an aryl halide in the presence of a base, such as sodium hydroxide, and the reaction between 3-fluoro-5-(3-methylsulfonylphenyl)phenol and an alkene in the presence of an acid, such as sulfuric acid.

Scientific Research Applications

3-Fluoro-5-(3-methylsulfonylphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, including drugs and pharmaceuticals. It has also been used as a catalyst in the synthesis of heterocycles, such as indoles, quinolines, and pyrroles. In addition, it has been used in the synthesis of polymers, such as polyurethanes and polyureas.

properties

IUPAC Name

3-fluoro-5-(3-methylsulfonylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO3S/c1-18(16,17)13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYROGKRSHTQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684497
Record name 5-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261897-90-8
Record name [1,1′-Biphenyl]-3-ol, 5-fluoro-3′-(methylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261897-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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